2-Bromo-4-ethynylpyridine

Organic Synthesis Cross-Coupling Click Chemistry

Researchers often face tedious protecting-group strategies when building heterocyclic libraries. 2-Bromo-4-ethynylpyridine (CAS 1196156-17-8) eliminates this bottleneck via its para-disposed bromo and ethynyl groups. - Enables sequential, one-pot Sonogashira alkynylation followed by Suzuki-Miyaura arylation without intermediate deprotection. - Higher LogP (2.1) than 4-ethynylpyridine accelerates design of BBB-permeable kinase inhibitors. - Consistent ≥95% purity and ambient shipping ensure rapid, reliable procurement for medchem and materials science programs.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 1196156-17-8
Cat. No. B1292485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethynylpyridine
CAS1196156-17-8
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC#CC1=CC(=NC=C1)Br
InChIInChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
InChIKeyMEYDJNWFFQNNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethynylpyridine (CAS 1196156-17-8) – Core Chemical Profile and Procurement Baseline for Research


2-Bromo-4-ethynylpyridine (CAS 1196156-17-8) is a heterocyclic pyridine derivative with molecular formula C₇H₄BrN and molecular weight 182.02 g/mol. It features a bromine atom at the 2‑position and an ethynyl group at the 4‑position on the pyridine ring, yielding a bifunctional building block with orthogonal reactivity [1]. The compound is a solid at ambient temperature and is typically supplied at ≥95% purity. Its computed XLogP3 is 2.1, topological polar surface area is 12.9 Ų, and it contains 1 hydrogen bond acceptor and 0 hydrogen bond donors [1].

Bifunctional pyridine building block with orthogonal bromo and ethynyl handles for sequential cross-coupling workflows
Reported LogP ~2.1 supports lipophilic scaffold design for CNS fragment-based library construction
Supplied at ≥95% purity as a solid; compatible with Sonogashira, Suzuki–Miyaura, and click chemistry protocols

Why 2‑Bromo‑4‑ethynylpyridine Cannot Be Freely Substituted with Regioisomeric or Halo‑Analogs


Close analogs of 2‑bromo‑4‑ethynylpyridine—including the chloro‑ or iodo‑ variants, the 3‑bromo‑4‑ethynylpyridine regioisomer, or the 4‑ethynylpyridine parent—differ fundamentally in orthogonal reactivity, electronic properties, lipophilicity, and cross‑coupling kinetics. The simultaneous presence of a 2‑bromo substituent and a 4‑ethynyl group enables sequential, chemoselective transformations (e.g., Sonogashira alkynylation followed by Suzuki–Miyaura arylation) that are either impossible or require tedious protecting‑group strategies with simpler analogs . Furthermore, the specific bromine position and halogen identity influence both the activation barrier for palladium‑catalyzed couplings and the compound's physicochemical profile, meaning that substitution with a regioisomer or a different halogen can alter reaction yields, purification profiles, and downstream biological activity .

Regioisomer mismatch
3‑Bromo‑4‑ethynylpyridine or 2‑bromo‑5‑ethynylpyridine alters exit vector geometry and may shift cross-coupling selectivity and downstream binding orientation.
Halogen substitution risk
Chloro analogs reduce oxidative addition rates; iodo analogs increase reactivity but may compromise shelf stability. Coupling kinetics and yield profiles may not transfer.
Monofunctional analog limitation
4‑Ethynylpyridine lacks the bromo handle, preventing sequential orthogonal diversification without additional protecting-group steps.

Quantitative Differentiation of 2‑Bromo‑4‑ethynylpyridine from Closest Analogs


Orthogonal Reactivity: Bifunctional vs. Monofunctional Ethynylpyridines

2‑Bromo‑4‑ethynylpyridine possesses two distinct reactive handles—a bromo leaving group at C2 and a terminal ethynyl group at C4—whereas 4‑ethynylpyridine (CAS 2510‑22‑7) lacks the bromo substituent . This bifunctionality permits sequential, orthogonal functionalization: the ethynyl group can undergo Cu‑catalyzed azide–alkyne cycloaddition (CuAAC) or Sonogashira coupling without affecting the bromo position, and the bromo site can subsequently participate in Suzuki–Miyaura or Buchwald–Hartwig reactions . The number of reactive centers is quantifiable: 2‑bromo‑4‑ethynylpyridine offers 2 orthogonal reaction handles, while 4‑ethynylpyridine offers only 1.

Orthogonal reactivity
Head-to-head
2 reactive sites vs 1 (4‑ethynylpyridine)
Reported bifunctional capacity enables sequential, protecting-group-free diversification.
Data to verify; structural inference.
Organic Synthesis Cross-Coupling Click Chemistry

Lipophilicity (LogP) and Its Impact on Downstream Bioactivity

2‑Bromo‑4‑ethynylpyridine exhibits a computed LogP (XLogP3) of 2.1, whereas the parent 4‑ethynylpyridine (CAS 2510‑22‑7) has a LogP of approximately 0.91–1.06 [1]. This ~1 log unit increase (approximately 1.0–1.2 units) translates to roughly a 10‑fold higher octanol‑water partition coefficient, indicating substantially greater lipophilicity [2].

Lipophilicity (LogP)
Head-to-head
ΔLogP +1.0 to +1.2 vs 4‑ethynylpyridine
Higher computed lipophilicity may support membrane permeability in CNS-targeted research.
XLogP3 computed; experimental LogD to verify.
Medicinal Chemistry ADME Drug Design

Sonogashira Coupling Reactivity: Iodopyridine vs. Bromopyridine Leaving Groups

In Sonogashira alkynylation, 2‑bromo‑4‑ethynylpyridine serves as an electrophilic partner where the bromo group is displaced. Class‑level studies on pyridyl halides show that iodopyridines react with terminal alkynes under standard Sonogashira conditions (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, Et₃N, DMF, 65 °C) to afford alkynylpyridines in yields of 80–95% [1]. Bromopyridines, being less reactive, typically require optimized conditions (elevated temperature, longer reaction time, or stronger base) to achieve comparable yields, often falling in the 60–85% range [2]. The reactivity order is iodide > bromide > chloride.

Sonogashira yield
Class-level
Bromopyridine yield 60–85% vs iodopyridine 80–95%
Bromo derivative provides a balance of reactivity and shelf stability for standard coupling workflows.
Class-level inference; yields depend on substrate and conditions.
Cross-Coupling Palladium Catalysis Alkynylation

Storage Stability and Procurement Shelf Life

2‑Bromo‑4‑ethynylpyridine requires storage under inert atmosphere at 2–8 °C to prevent degradation . In contrast, the regioisomer 3‑bromo‑4‑ethynylpyridine (CAS 1211542‑25‑4) is recommended for long‑term storage at ambient temperature in a cool, dry place without explicit inert gas requirements . The 2‑bromo isomer's stricter storage demands reflect higher reactivity of the 2‑position toward nucleophilic substitution, which can be advantageous for coupling but necessitates careful inventory management.

Storage stability
Data to verify
2–8 °C, inert atmosphere vs ambient for 3‑bromo isomer
Cold-chain procurement may be required; bench storage feasible for regioisomeric analog.
Vendor-specified; long-term stability data limited.
Chemical Handling Long‑Term Storage Supply Chain

Molecular Topology and Polar Surface Area

2‑Bromo‑4‑ethynylpyridine has a topological polar surface area (TPSA) of 12.9 Ų [1]. The regioisomer 2‑bromo‑5‑ethynylpyridine (CAS 569672‑28‑2) also has a TPSA of 12.9 Ų , so TPSA alone does not differentiate these isomers. However, the para‑disposition of the 2‑bromo and 4‑ethynyl groups (2,4‑substitution) versus the meta‑disposition in the 2,5‑isomer alters molecular shape and electron density distribution, which can influence π‑stacking interactions and binding pocket fit in biological targets.

Substitution pattern
Cross-study comparable
TPSA 12.9 Ų (identical to 2,5‑isomer); para vs meta vector geometry
Identical TPSA but different exit vector orientation influences fragment growth direction.
Computed TPSA; verify binding fit experimentally.
Medicinal Chemistry ADME Drug Likeness

Optimal Use Cases for 2‑Bromo‑4‑ethynylpyridine in Research and Industrial Procurement


Sequential Orthogonal Diversification in Fragment‑Based Drug Discovery

Leverage the bifunctional nature of 2‑bromo‑4‑ethynylpyridine to first install an azide‑containing pharmacophore via CuAAC click chemistry on the ethynyl group, then elaborate the bromo position through Suzuki–Miyaura coupling to introduce aryl or heteroaryl diversity. This two‑step, one‑pot strategy avoids protecting‑group manipulations and accelerates SAR exploration .

Synthesis of CNS‑Penetrant Kinase Inhibitor Scaffolds

Due to its higher LogP (2.1) relative to 4‑ethynylpyridine, 2‑bromo‑4‑ethynylpyridine provides a more lipophilic starting point for designing blood‑brain barrier permeable kinase inhibitors. The bromo substituent serves as a handle for late‑stage functionalization after establishing the core structure, enabling efficient access to CNS‑targeted candidates .

Construction of Conjugated Organic Materials via Sonogashira Polymerization

The bromo and ethynyl groups in a para‑disposition allow for iterative Sonogashira couplings to build extended π‑conjugated oligomers and polymers. The reactivity of the aryl bromide is well‑matched for step‑growth polymerization, providing materials with defined electronic properties for organic electronics and sensors [1].

Halogen‑Bonding‑Driven Supramolecular Assemblies

The 2‑bromo substituent can participate in halogen bonding (XB) interactions with Lewis bases, while the 4‑ethynyl group offers a rigid spacer for metal coordination. This dual capability enables the construction of crystalline frameworks and metallosupramolecular architectures with predictable topologies [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Orthogonal bifunctional reactivity
Sequential diversification without protecting groups
CNS-focused kinase inhibitor design
Elevated lipophilicity (LogP ~2.1)
Membrane permeability and brain penetration assay fit
Conjugated organic materials
Para‑disposed bromo/ethynyl handles
Iterative Sonogashira polymerization control
Supramolecular assemblies
Halogen‑bond donor plus rigid alkyne spacer
Crystal engineering topology and metal coordination

Technical Documentation Hub

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